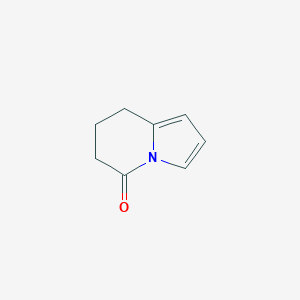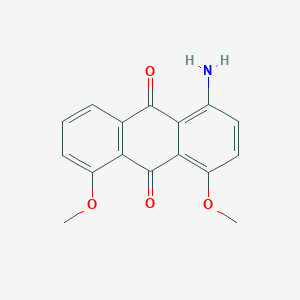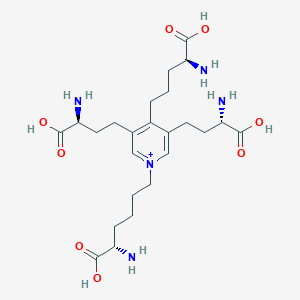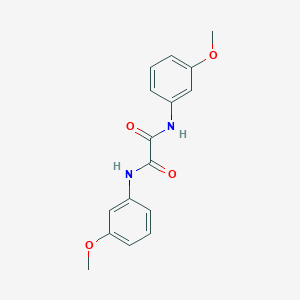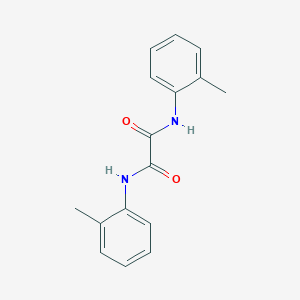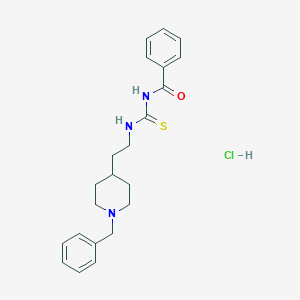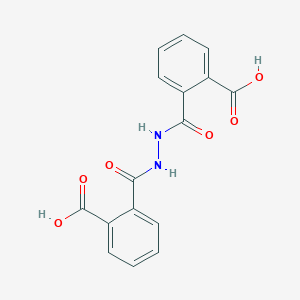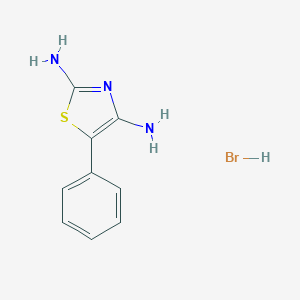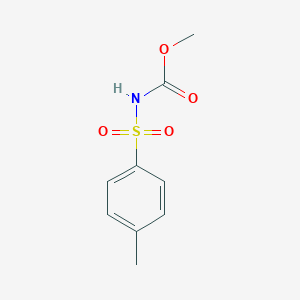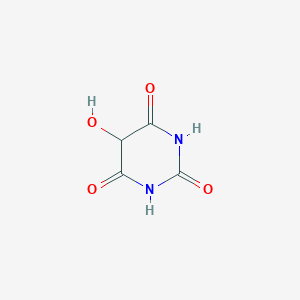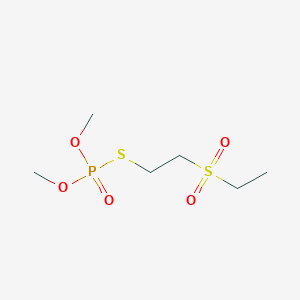
甲基硫代磷酰硫酯砜
描述
Demeton-S-methylsulphon is a sulfone.
科学研究应用
农业害虫防治
甲基硫代磷酰硫酯砜已被用作农业中有效的杀虫剂和杀螨剂。 它针对植物吸食性节肢动物害虫,包括蚜虫、螨虫和粉虱,这些害虫是水果、蔬菜、马铃薯、甜菜和啤酒花常见的威胁 。它的内吸作用使其能被植物吸收,从而提供针对这些害虫的内部保护。
食品安全分析
在食品安全领域,甲基硫代磷酰硫酯砜被分析为毒性很高的杀虫剂硫磷的代谢产物。 像液相色谱-串联质谱 (LC-MS/MS) 这样的方法与 QuEChERS 提取相结合,用于同时测定各种农产品中的硫磷及其代谢产物,包括甲基硫代磷酰硫酯砜 。这确保了这些物质的含量保持在监管机构规定的安全限度内。
环境监测
由于其在水中的高溶解度和挥发性,甲基硫代磷酰硫酯砜在环境研究中被监测。 预计它不会渗入地下水,但在土壤系统中不持久 。跟踪其在环境中的存在和浓度有助于评估潜在风险并确保生态安全。
分析化学
作为认证参考物质 (CRM),甲基硫代磷酰硫酯砜用于色谱法和其他分析技术的校准 。这确保了在检测和量化农药及其代谢产物时,分析方法的准确性和可靠性。
毒理学研究
甲基硫代磷酰硫酯砜的毒理学特征在科学研究中引起关注。 涉及该化合物的研究有助于了解其作用机制,特别是其对乙酰胆碱酯酶的抑制作用,这对控制害虫至关重要 。这些研究也有助于评估与接触农药相关的对人类和动物健康的风险。
农药残留研究
由于其作为其他有机磷农药代谢产物的作用,农药残留研究经常包括甲基硫代磷酰硫酯砜。 开发灵敏且准确的方法来检测食品和环境样品中该化合物的低含量对于全面的残留分析至关重要 。
作用机制
Demeton-S-methyl sulfone, also known as Demeton-S-methylsulfone or Demeton-S-methylsulphon, is an organophosphate insecticide . Here is a detailed analysis of its mechanism of action:
Target of Action
The primary target of Demeton-S-methyl sulfone is the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it terminates the action of the neurotransmitter acetylcholine in the synaptic cleft.
Mode of Action
Demeton-S-methyl sulfone acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to continuous activation of the postsynaptic membrane .
Biochemical Pathways
The buildup of acetylcholine in the synaptic cleft due to the inhibition of AChE leads to overstimulation of the postsynaptic neuron. This overstimulation can cause a range of effects, from twitching and spasms to paralysis and death .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The inhibition of AChE by Demeton-S-methyl sulfone leads to a range of effects on the organism. In insects, this can lead to overexcitation, spasms, paralysis, and death . In mammals, symptoms of exposure can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .
Action Environment
The action of Demeton-S-methyl sulfone can be influenced by various environmental factors. For instance, its stability can be affected by pH, with the compound being relatively stable in acidic conditions but rapidly hydrolyzing in alkaline conditions . Its efficacy can also be influenced by factors such as temperature and humidity .
生化分析
Biochemical Properties
Demeton-S-methyl sulfone plays a significant role in biochemical reactions. It acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that terminates the action of the excitatory neurotransmitter acetylcholine in the nerve synapses. The inhibition of this enzyme leads to an accumulation of acetylcholine, causing overexcitation, convulsions, paralysis, and death in pests .
Cellular Effects
Demeton-S-methyl sulfone has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the nervous system of pests . It interferes with the synthesis of proteins and affects the metabolism of amino acids in plants, leading to a high level of free ammonia and disruption of various enzyme activities .
Molecular Mechanism
The molecular mechanism of action of Demeton-S-methyl sulfone involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the enzyme acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, causing continuous activation of the postsynaptic membrane, overexcitation, convulsions, paralysis, and death in pests .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Demeton-S-methyl sulfone change over time. It is known for its stability and slow hydrolysis in acidic media, but it rapidly hydrolyses in alkaline media . With prolonged storage, Demeton-S-methyl sulfone becomes more toxic due to the formation of a sulfonium derivative, which has a greater affinity to the human form of the acetylcholinesterase enzyme .
Dosage Effects in Animal Models
The effects of Demeton-S-methyl sulfone vary with different dosages in animal models. It is highly toxic with an acute oral LD50 of 37.5 mg/kg and an acute dermal LD50 of 500 mg/kg in rats . The main signs of toxicity include drowsiness, vomiting, abdominal pain, diarrhoea, nausea, fatigue, headache, respiratory problems, salivation, and lachrymation .
Metabolic Pathways
Demeton-S-methyl sulfone is involved in several metabolic pathways. Most of the Demeton-S-methyl is converted to Demeton-S-methyl sulfoxide, where an oxygen group is added to the sulfur in the side chain. This sulfoxide can then be further metabolised by adding another oxygen group, creating Demeton-S-methyl sulfone .
Transport and Distribution
Demeton-S-methyl sulfone is transported and distributed within cells and tissues. It is absorbed and distributed within the plant, allowing concentrations to reach high enough levels to kill the insects that feed on the plant by sucking its juices .
属性
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRJMYRYORVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037582 | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-19-6 | |
| Record name | Demeton-S-methylsulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S-methylsulphon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-S-methylsulphon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S-METHYLSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSO143122K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common analytical methods used to detect Demeton-S-methylsulfone in agricultural products?
A1: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to quantify Demeton-S-methylsulfone residues in food products like cereals. [] This technique offers high sensitivity and selectivity, allowing for accurate detection even at low concentrations.
Q2: What are the critical steps in the analytical process that can impact the accurate determination of Demeton-S-methylsulfone residues?
A2: Several steps in the analytical procedure require careful attention, as highlighted by research []. These include:
Q3: Are there any alternative detection methods being explored for Demeton-S-methylsulfone?
A3: Yes, researchers are investigating the use of acetylcholinesterase immobilized on electrospun nanofibres for Demeton-S-methylsulfone detection. [] This approach utilizes the inhibitory effect of organophosphates, like Demeton-S-methylsulfone, on the enzyme acetylcholinesterase as a detection mechanism.
Q4: What makes analyzing Demeton-S-methylsulfone in wheat plants and soil samples challenging?
A4: The complex matrices of wheat plants and soil present significant analytical challenges. [] Developing a reliable gas chromatographic method requires careful optimization of extraction and purification steps to isolate Demeton-S-methylsulfone from interfering compounds naturally present in these matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






